molecular formula C14H12O3 B104628 4-(2-Naphthyl)-4-oxobutanoic acid CAS No. 1590-22-3

4-(2-Naphthyl)-4-oxobutanoic acid

Cat. No.: B104628
CAS No.: 1590-22-3
M. Wt: 228.24 g/mol
InChI Key: GZKLCZIMSAHQDR-UHFFFAOYSA-N
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Description

4-(2-Naphthyl)-4-oxobutanoic acid is an organic compound that features a naphthalene ring attached to a butanoic acid moiety with a ketone functional group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Naphthyl)-4-oxobutanoic acid typically involves the reaction of 2-naphthol with butanoic acid derivatives under specific conditions. One common method is the Friedel-Crafts acylation reaction, where 2-naphthol reacts with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

2-Naphthol+Butanoyl chlorideAlCl34-(2-Naphthyl)-4-oxobutanoic acid\text{2-Naphthol} + \text{Butanoyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} 2-Naphthol+Butanoyl chlorideAlCl3​​4-(2-Naphthyl)-4-oxobutanoic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(2-Naphthyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide (FeBr₃).

Major Products Formed

    Oxidation: this compound can be oxidized to 4-(2-Naphthyl)-4-hydroxybutanoic acid.

    Reduction: Reduction can yield 4-(2-Naphthyl)-4-hydroxybutanoic acid.

    Substitution: Electrophilic substitution can introduce various functional groups onto the naphthalene ring.

Scientific Research Applications

4-(2-Naphthyl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Naphthyl)-4-hydroxybutanoic acid: Similar structure but with a hydroxyl group instead of a ketone.

    2-Naphthol: The parent compound with a hydroxyl group on the naphthalene ring.

    Naphthalene-2-carboxylic acid: Similar naphthalene structure with a carboxylic acid group.

Uniqueness

4-(2-Naphthyl)-4-oxobutanoic acid is unique due to the presence of both a naphthalene ring and a ketone functional group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-naphthalen-2-yl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-13(7-8-14(16)17)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKLCZIMSAHQDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90277380
Record name 4-(2-Naphthyl)-4-oxobutanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID90277380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1590-22-3
Record name 1590-22-3
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Record name 1590-22-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-Naphthyl)-4-oxobutanoic acid
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Record name γ-Oxo-2-naphthalenebutyric acid
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Synthesis routes and methods I

Procedure details

To 900 ml of dichloromethane contained in a 3 liter, 3-neck flask equipped with a mechanical stirrer, drying tube and thermometer and surrounded by an ice water bath was added 290.0 g (2.26 moles) naphthalene. To the stirred suspension was added 145.2 g (1.44 moles) of succinic anhydride. A total of 400 g of aluminum chloride was then added in small increments over the next 41/2 hours while stirring and cooling in an ice water bath. The resulting amber brown-yellow reaction mixture was stirred at room temperature overnight. Next morning it was poured on crushed ice and acidified with conc. hydrochloric acid. The aqueous portion was decanted and the organic layer was filtered to collect white solids. The solids were washed with dichloromethane containing 20% hexanes and slurried in 700 ml of boiling ethyl acetate. After cooling in a cold water bath, the solids were collected by filtration and washed with fresh ethyl acetate. Then the solids were recrystallized from 500 ml of glacial acetic acid and dried under vacuum to give 195.0 g (59.4% yield) of 4-(2-naphthyl)4-oxobutyric acid as an off-white solid. M.P. 171°-175° C.; M/e 229; λmax 282 nm (7,260) in ethanol.
Quantity
290 g
Type
reactant
Reaction Step One
Quantity
145.2 g
Type
reactant
Reaction Step Two
Quantity
400 g
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reactant
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0 (± 1) mol
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Quantity
900 mL
Type
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Synthesis routes and methods II

Procedure details

Naphthalene (5.0 gm, 0.039 moles) and succinic anhydride (4.68 gm, 0.0468 moles) were taken up in dichloroethane (50 ml). Aluminium chloride (11.44 g, 0.0858 moles) was added at room temperature and the resulting mixture heated under reflux for 1 hr with stirring. The reaction mixture was cooled to room temperature, diluted with 25 ml of 1:1 mixture of water and Conc. hydrochloric acid. After stirring for 10 min the separated solid was filtered under suction, washed with water and dilute hydrochloric acid. Subsequent column chromatography gave a buff coloured solid. Subsequent chromatography gave 3.7 gm (41%) the title compound, mp 173-174° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.68 g
Type
reactant
Reaction Step Two
Quantity
11.44 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
41%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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